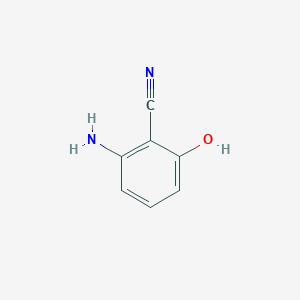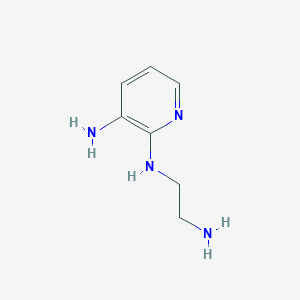
N2-(2-aminoethyl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(2-Aminoethyl)pyridine-2,3-diamine, 95% is a chemical compound with the molecular formula C7H10N2 . It is also known by several synonyms such as 2-2-aminoethyl pyridine, 2-pyridylethylamine, 2-2-pyridyl ethylamine, 2-pyridin-2-yl ethanamine, 2-pyridineethanamine, demethylbetahistine, 2-pyridin-2-yl ethan-1-amine, alpha-pyridylethylamine, pyridine, 2-2-aminoethyl, 2-aminoethylpyridine .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is attached to an ethylamine group (NH2-CH2-CH2-) at the 2-position . The molecular weight of the compound is 122.17 g/mol .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.021 g/mL at 25 °C . The boiling point is between 92-93 °C at 12 mmHg . It is soluble in water and most common polar solvents, but insoluble in non-polar solvents and oils .科学的研究の応用
Synthesis and Catalytic Applications
Pyridine derivatives, including compounds structurally related to 2-N-(2-Aminoethyl)pyridine-2,3-diamine, have been recognized for their role in the formation of metal complexes, catalysis design, and asymmetric synthesis. Their importance extends to medicinal applications and includes anticancer, antibacterial, and anti-inflammatory activities. These derivatives serve as versatile synthetic intermediates, highlighting their pivotal role in advancing organic synthesis and catalysis technologies (Li et al., 2019).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyridine-based compounds, closely related to the chemical structure , have been employed as central frameworks for developing new therapeutics. Their applications span across a multitude of biological activities, including but not limited to anticancer, antibacterial, and analgesic effects. This underscores the compound's relevance in the discovery and optimization of new drugs, with a special focus on improving bioavailability and enhancing pharmacological effects through complexation with metal ions (Alshamrani, 2023).
Optical and Electroluminescent Materials
The integration of pyridine and pyrimidine rings into π-extended conjugated systems has been identified as a strategic approach for the creation of novel optoelectronic materials. These compounds are essential for developing luminescent small molecules and chelate compounds used in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The research points toward the significant potential of pyridine derivatives in enhancing the performance and functionalities of optoelectronic devices (Lipunova et al., 2018).
Chemosensing
Pyridine derivatives have also been explored for their chemosensing capabilities, particularly in detecting various metal ions. These compounds, due to their heteroatoms like nitrogen, serve as excellent ligands and chemosensors, underlining their utility in environmental, agricultural, and biological sample analyses. The development of highly selective and effective chemosensors for the detection of ions and other species showcases the adaptability and importance of these derivatives in analytical chemistry (Abu-Taweel et al., 2022).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound, including the use of personal protective equipment.
特性
IUPAC Name |
2-N-(2-aminoethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-5-11-7-6(9)2-1-4-10-7/h1-2,4H,3,5,8-9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJTYRGKUSSNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

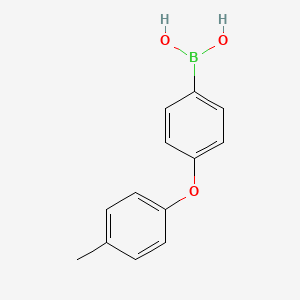
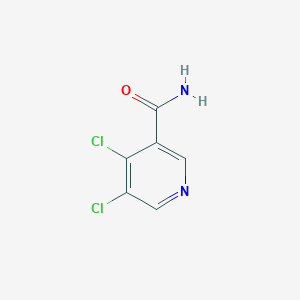
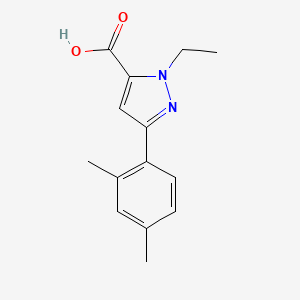

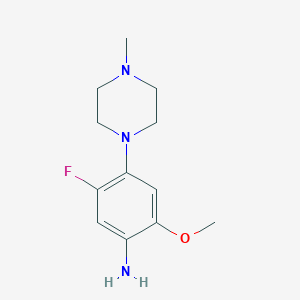

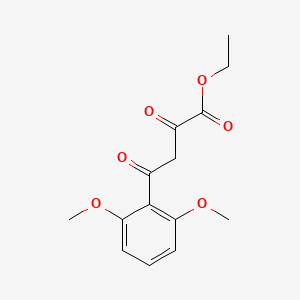

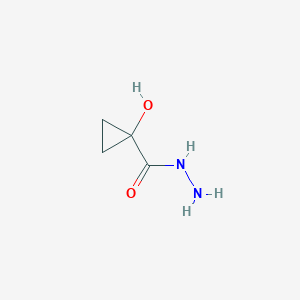
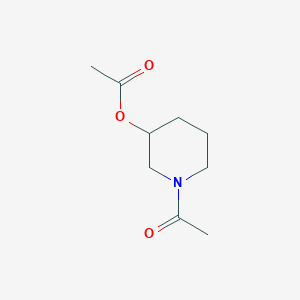
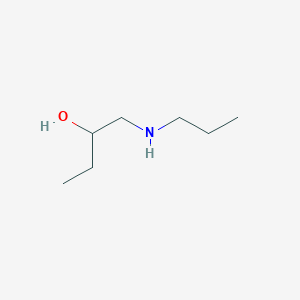
![Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester](/img/structure/B6326843.png)
